molecular formula C19H18FN3O3 B2671656 4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1211325-90-4

4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2671656
CAS No.: 1211325-90-4
M. Wt: 355.369
InChI Key: UHEUCKZHKNOZHS-UHFFFAOYSA-N
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Description

4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the ethoxy, fluorophenyl, and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

  • 4-ethoxy-1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
  • 4-ethoxy-1-(4-bromophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
  • 4-ethoxy-1-(4-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide These compounds share a similar pyrazole core structure but differ in the substituents attached to the phenyl rings. The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific physicochemical properties and biological activities.

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-3-26-17-12-23(15-9-7-13(20)8-10-15)22-18(17)19(24)21-14-5-4-6-16(11-14)25-2/h4-12H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEUCKZHKNOZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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